molecular formula C10H15N B6595802 DL-Methamphetamine CAS No. 7632-10-2

DL-Methamphetamine

Cat. No. B6595802
CAS RN: 7632-10-2
M. Wt: 149.23 g/mol
InChI Key: MYWUZJCMWCOHBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-Methamphetamine, also known as deoxyephedrine or desoxyn, belongs to the class of organic compounds known as amphetamines and derivatives1. These are organic compounds containing or derived from 1-phenylpropan-2-amine1. D-methamphetamine is the more potent isomer of methamphetamine, responsible for the drug’s stimulant and euphoric effects2. It is commonly associated with illicit drug use and has a high potential for abuse and addiction2.



Synthesis Analysis

The synthesis of methamphetamine has been described in several studies32. The substances were analyzed by Raman and infrared (IR) absorption spectroscopy and by chiroptical methods, vibrational circular dichroism (VCD) and Raman optical activity (ROA)3. The obtained experimental data were supported by three different computational approaches based on density functional theory (DFT) and molecular dynamics (MD)3.



Molecular Structure Analysis

Methamphetamine exists as two optically active compounds that are enantiomers4. The form of methamphetamine that rotates polarized light to the right is termed dextrorotatory (D-methamphetamine or (S)-(+)-methamphetamine), and the form that rotates polarized light to the left is termed levorotatory (L-methamphetamine or ®-(-)-methamphetamine)4.



Chemical Reactions Analysis

Methamphetamine is a powerful central nervous system stimulant with potentially dangerous effects2. However, not all forms of methamphetamine are created equal. In pain management toxicology, it is essential to differentiate between the D- and L-isomers of methamphetamine, as they have distinct properties and implications for patients2.



Physical And Chemical Properties Analysis

Methamphetamine base is a colorless volatile oil insoluble in water6. The most common salt is the hydrochloride (CAS -51-57-0), which occurs as a white or off-white powder or as crystals soluble in water6. Illicit products mostly consist of powders, but the pure crystalline hydrochloride is known as 'ice’6.


Scientific Research Applications

Safety And Hazards

Methamphetamine — also known as ice or crystal meth — is a highly addictive psychostimulant drug similar to amphetamine7. It has powerful euphoric effects similar to those of cocaine. But, its use can also be life-threatening7.


properties

IUPAC Name

N-methyl-1-phenylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-9(11-2)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWUZJCMWCOHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3043861
Record name dl-Methamphetamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3043861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Methamphetamine

CAS RN

7632-10-2, 4846-07-5
Record name (±)-Methamphetamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7632-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-Methamphetamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007632102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Methamphetamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403767
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dl-Methamphetamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3043861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,α-dimethylphenethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.690
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (±)-N,α-dimethylphenethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.121
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHAMPHETAMINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13ZT6YG5SD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DL-Methamphetamine
Reactant of Route 2
Reactant of Route 2
DL-Methamphetamine
Reactant of Route 3
Reactant of Route 3
DL-Methamphetamine
Reactant of Route 4
Reactant of Route 4
DL-Methamphetamine
Reactant of Route 5
Reactant of Route 5
DL-Methamphetamine
Reactant of Route 6
DL-Methamphetamine

Citations

For This Compound
169
Citations
RL Shippee, DJ Kippenberger - Journal of analytical toxicology, 2000 - academic.oup.com
Under current Department of Defense (DOD) directive, the laboratories certified to conduct urinalyis testing in support of the DOD Drug Deterrence Program are required to conduct dl-…
Number of citations: 6 academic.oup.com
JE Owen Jr - Journal of the Experimental Analysis of Behavior, 1960 - ncbi.nlm.nih.gov
… However, Jacobsen reported that in small animals the dlmethamphetamine appeared to be the more active compound. The drug actionwhich facilitates the weight loss has been …
Number of citations: 74 www.ncbi.nlm.nih.gov
T Niwaguchi, Y Kanda, T Kishi, T Inoue - Journal of Forensic Sciences, 1982 - astm.org
… This stereoselective assay was applied to determination of d-methamphetamine excreted in urine after oral administration of d- or dl-methamphetamine to rats. …
Number of citations: 20 www.astm.org
TC Kram - Journal of Forensic Sciences, 1977 - astm.org
… For this third paper in a series reporting the results of analyses of illicit methamphetamine preparations [1,2], exhibits of dl-methamphetamine hydrochloride (I) appearing as off-white …
Number of citations: 16 www.astm.org
GW Watt, WJ Wells III - Journal of Inorganic and Nuclear Chemistry, 1976 - Elsevier
… 2H20 or CuCI2 with 0.40 mmole of dl-methamphetamine hydrochloride in a mortar resulted in immediate formation of a yellow solid. The same product resulted when the reactants were …
Number of citations: 16 www.sciencedirect.com
G Flores, J Valencia, MG Rosales, A Sierra… - Neuroscience letters, 1993 - Elsevier
… of the STN was assessed by the turning induced by DL-methamphetamine (8 mg/kg sc). … as revealed by the turning behavior induced by DL-methamphetamine. This turning was in all …
Number of citations: 32 www.sciencedirect.com
SA Eremin, DE Schiavetta, H Lotey… - Therapeutic drug …, 1988 - journals.lww.com
… All assay reagents and DL-methamphetamine standard solutions were prepared in sodium borate buffer (10 mM, pH 9.2) containing bovine gamma globulins (1 g/L) and sodium azide (…
Number of citations: 21 journals.lww.com
WJ WELLS III - 1974 - search.proquest.com
… Grinding 0.20 mmole of CuCl^'SH^O or CuCl^ with 0.40 mmole of dl-methamphetamine hydrochloride in a mortar resulted in immediate formation of a yellow solid. The same product …
Number of citations: 2 search.proquest.com
L Meng, B Wang, F Luo, G Shen, Z Wang… - Forensic science …, 2011 - Elsevier
… We chose the heroin, dl-methamphetamine (dl-MA), dl-3,4-methylenedioxymethamphetamine (dl-MDMA) and dl-ketamine as target analytes. Different parameters affecting the …
Number of citations: 64 www.sciencedirect.com
YT Iwata, A Garcia, T Kanamori, H Inoue… - …, 2002 - Wiley Online Library
We investigated the simultaneous chiral separation of nine amphetamine type stimulants (dl‐norephedrine, dl‐norpseudoephedrine, dl‐ephedrine, dl‐pseudoephedrine, dl‐…

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.